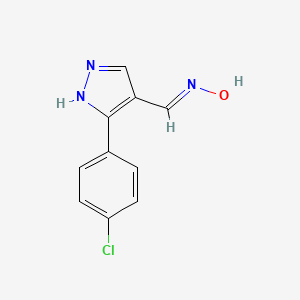

3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime

Overview

Description

The compound “3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. It also has a chlorophenyl group, an aldehyde group, and an oxime group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the polar oxime group could lead to interesting structural features .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxime group and the aromatic ring could affect its solubility, melting point, and boiling point .Scientific Research Applications

Chemical Synthesis and Characterization

Chemical Synthesis and Derivatives Formation : 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime is used as a precursor in various chemical syntheses. For instance, it undergoes Sonogashira-type reactions to form pyrazolo[4,3-c]pyridines and its oximes can be transformed into 1-phenylpyrazolo[4,3-c]pyridine 5-oxides through silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus & Holzer, 2011).

Role in Synthesis of Heterocycles : The compound is utilized in the preparation of pharmacophore linked derivatives like thiazole, thiazoline, and thiazolidinone-5-carboxylic acid, indicating its versatility in drug development (Khalifa, Nossier & Al-Omar, 2017).

Structural Characterization and Analysis : X-ray crystal structure determination is used to analyze the structural aspects of derivatives synthesized from 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime, providing insights into their chemical behavior and potential applications (Loh et al., 2013).

Use in Novel Syntheses Approaches : Innovative synthesis methods like the intramolecular nitrile oxide cycloaddition (INOC) are employed to create novel heterocyclic compounds from 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime derivatives, demonstrating its role in advancing synthetic chemistry (Milišiūnaitė et al., 2021).

Biological and Medicinal Research

Anticonvulsant and Analgesic Studies : Derivatives of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime have been studied for their anticonvulsant and analgesic properties, highlighting its potential in pharmaceutical research (Viveka et al., 2015).

Antimicrobial Activity Assessment : Compounds synthesized from 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime have been evaluated for antimicrobial activities against common pathogens, showcasing its significance in developing new antimicrobial agents (Ramadan, Sharshira, El Sokkary & Morsy, 2018).

Mechanism of Action

Target of Action

For instance, some oximes have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .

Mode of Action

Oximes are known to form through the reaction of hydroxylamine with aldehydes or ketones . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s worth noting that oximes can generate nitric oxide , which plays a crucial role in several biochemical pathways, including vasodilation, immune response, and neurotransmission.

Result of Action

Oximes have been reported to have various pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-3-1-7(2-4-9)10-8(6-13-15)5-12-14-10/h1-6,15H,(H,12,14)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQVKWAXAMQQNU-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=NN2)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)

![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)

![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)

![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)